2-Bromo-4,5-difluorobenzenesulfonyl chloride

説明

The compound 2-Bromo-4,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related benzenesulfonyl chlorides and their derivatives, which can be used to infer properties and reactivity patterns for 2-Bromo-4,5-difluorobenzenesulfonyl chloride.

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides typically involves halogenation and sulfonation reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved through chlorosulfonation of a chloro-fluoronitrobenzene precursor, followed by a series of reactions including the Schiemann reaction and oxychlorination . Similarly, the synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides involves a nickel-catalyzed carbonylation reaction with alkynes, indicating that these sulfonyl chlorides can act as electrophiles in coupling reactions .

Molecular Structure Analysis

Although the exact molecular structure of 2-Bromo-4,5-difluorobenzenesulfonyl chloride is not provided, related compounds have been characterized using techniques such as NMR, EI-MS, and FT-IR . Crystallographic analysis of similar compounds can reveal the geometry and electronic structure, which are crucial for understanding the reactivity of the sulfonyl chloride group .

Chemical Reactions Analysis

Benzenesulfonyl chlorides are known to participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group. They can undergo carbonylative transformations to yield heterocyclic compounds , and can also be used as intermediates in the synthesis of pharmaceuticals, such as penoxsulam . The presence of halogen substituents on the aromatic ring can influence the reactivity and selectivity of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure. The presence of halogens can affect the solubility, density, and boiling points of these compounds. The electronic effects of the substituents can also impact the acidity of the sulfonamide hydrogen and the reactivity of the sulfonyl chloride group. Computational methods, such as ab initio and semiempirical calculations, can be used to predict these properties and understand solvation effects in reactions .

Relevant Case Studies

Case studies involving benzenesulfonyl chlorides often focus on their role as intermediates in the synthesis of biologically active compounds. For example, enzyme inhibition studies of synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrate the potential of sulfonyl chloride derivatives in medicinal chemistry . Additionally, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, showcases the utility of these intermediates in the preparation of complex organic molecules .

科学的研究の応用

Catalytic Reactions and Synthesis

2-Bromo-4,5-difluorobenzenesulfonyl chloride demonstrates significant potential in palladium-catalyzed direct arylation processes. Skhiri et al. (2015) found that various bromobenzenesulfonyl chlorides, including 2-bromo-4,5-difluorobenzenesulfonyl chloride, could be efficiently used in desulfitative arylation to afford arylated heteroarenes without cleavage of the C–Br bonds. This finding is significant for enabling further transformations in organic synthesis (Skhiri et al., 2015).

Enzyme Inhibition Studies

In the field of enzyme inhibition, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride, showed promising inhibitory potential against acetylcholinesterase and α-glucosidase, as highlighted in the research by Riaz (2020). Such compounds could be relevant for therapeutic applications, particularly in targeting specific enzymes (Riaz, 2020).

Analytical Chemistry and Sensitivity Enhancement

Higashi et al. (2006) explored the use of derivatives of benzenesulfonyl chlorides, including 2-bromo-4,5-difluorobenzenesulfonyl chloride, for increasing detection sensitivity in liquid chromatography-mass spectrometry. This approach significantly enhanced the detection of estrogens in biological fluids, demonstrating the compound's utility in analytical chemistry (Higashi et al., 2006).

Safety And Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, immediate medical attention is required .

将来の方向性

特性

IUPAC Name |

2-bromo-4,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIOWUSICQPJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

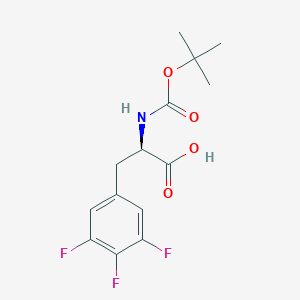

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256779 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

CAS RN |

874784-11-9 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)